molecular formula C16H12ClN3OS B2696405 (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide CAS No. 2249692-72-4

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide

Numéro de catalogue B2696405
Numéro CAS: 2249692-72-4
Poids moléculaire: 329.8
Clé InChI: NXYCXWAHNKULDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide, also known as BM-1197, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BM-1197 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis.

Applications De Recherche Scientifique

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. CK2 has been implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide has shown promising results in preclinical studies as a potential anticancer agent, as it inhibits the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Mécanisme D'action

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancers and is involved in the regulation of cell growth, proliferation, and survival. (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is its low solubility, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the study of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide. One area of interest is the development of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide as a potential anticancer agent. Further studies are needed to determine its efficacy in different cancer types and to optimize its dosing and administration. Another area of interest is the study of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide in neurodegenerative disorders such as Alzheimer's disease, where CK2 has been implicated in disease pathology. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is an area of ongoing research.
Conclusion:
In conclusion, (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its selectivity for CK2 and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. Ongoing research in this field will further elucidate the potential of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide and its derivatives as therapeutic agents.

Méthodes De Synthèse

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide can be synthesized through a multistep process that involves the coupling of 2-aminothiazole with 3-(6-chloropyridin-3-yl)acrylic acid, followed by the reduction of the resulting imine and the amidation of the carboxylic acid with N-methyl-N-(tert-butoxycarbonyl)glycine. The final step involves the deprotection of the tert-butoxycarbonyl group to yield (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide.

Propriétés

IUPAC Name

(E)-N-(1,3-benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-14-7-5-11(9-18-14)6-8-15(21)19-10-16-20-12-3-1-2-4-13(12)22-16/h1-9H,10H2,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCXWAHNKULDR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)C=CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)/C=C/C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.